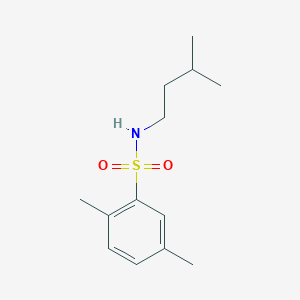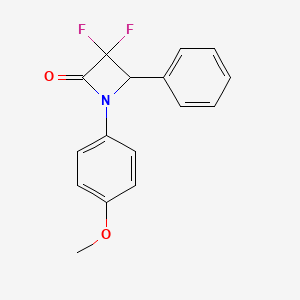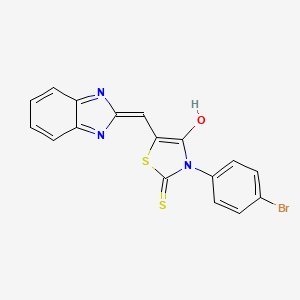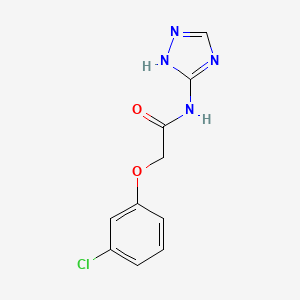
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a 3-methylbutyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the sulfonation of 2,5-dimethylbenzene followed by the introduction of the 3-methylbutylamine group. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The resulting sulfonyl chloride intermediate is then reacted with 3-methylbutylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where the 3-methylbutyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of new sulfonamide derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural features.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Sulfadiazine: Used in combination with other drugs for the treatment of specific infections.
Uniqueness
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylbutyl group
Propiedades
Fórmula molecular |
C13H21NO2S |
|---|---|
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)7-8-14-17(15,16)13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3 |
Clave InChI |
VYHUVYHAEQITQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)




![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)






![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
